Enhanced Polarity and Hydrogen Bonding Capacity vs. Pyridinyl Analog
Compared to the 1-(pyridin-2-yl)piperidine-3-carboxylic acid analog (CAS 876718-04-6), the target compound exhibits a higher topological polar surface area (TPSA) and an additional hydrogen bond acceptor, indicating greater polarity and potential for stronger intermolecular interactions. This difference arises from the replacement of a pyridine ring with a pyrimidine ring, which introduces an extra nitrogen atom [1][2].
| Evidence Dimension | Lipophilicity and Polarity |
|---|---|
| Target Compound Data | XLogP3-AA: 0.7; TPSA: 66.3 Ų; H-bond Acceptors: 5 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)piperidine-3-carboxylic acid (CAS 876718-04-6): XLogP3-AA: 1.3; TPSA: 53.4 Ų; H-bond Acceptors: 4 |
| Quantified Difference | XLogP3-AA difference of -0.6; TPSA difference of +12.9 Ų; +1 H-bond acceptor |
| Conditions | Computed values by XLogP3 3.0 and Cactvs 3.4.8.24 from PubChem (2025 release). |
Why This Matters
The lower lipophilicity and higher polarity of the target compound suggest it will have different solubility and permeability profiles, which are critical parameters for oral bioavailability and formulation development.
- [1] PubChem. (2025). 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid. PubChem CID 4736951. Retrieved April 16, 2026. View Source
- [2] PubChem. (2025). 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. PubChem CID 6484272. Retrieved April 16, 2026. View Source
